molecular formula C20H19NO5 B271152 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No. B271152
M. Wt: 353.4 g/mol
InChI Key: GXMHQASTEZZKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MPPP, is a synthetic compound that has been extensively researched for its potential use in medicinal chemistry. MPPP is a member of the pyrrolidine family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments. For example, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the development of new synthetic methods for 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, which could improve its yield and purity. Additionally, researchers are exploring the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then esterified with chloroacetic acid to yield 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.

properties

Product Name

2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C20H19NO5/c1-25-17-9-5-6-14(10-17)18(22)13-26-20(24)15-11-19(23)21(12-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3

InChI Key

GXMHQASTEZZKIJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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